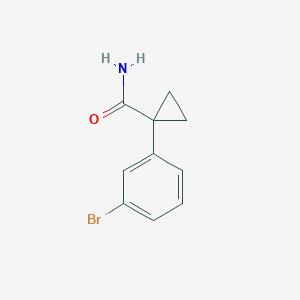

1-(3-Bromophenyl)cyclopropane-1-carboxamide

Description

Properties

IUPAC Name |

1-(3-bromophenyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCUXFZMAUTWTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=CC=C2)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610416 | |

| Record name | 1-(3-Bromophenyl)cyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597563-13-8 | |

| Record name | 1-(3-Bromophenyl)cyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of "1-(3-Bromophenyl)cyclopropane-1-carboxamide"

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Bromophenyl)cyclopropane-1-carboxamide

Authored by a Senior Application Scientist

Foreword: In the landscape of modern drug discovery and medicinal chemistry, the journey of a molecule from a promising hit to a viable clinical candidate is paved with rigorous scientific evaluation. Central to this evaluation is a deep understanding of a compound's physicochemical properties. These intrinsic characteristics govern how a molecule will behave in biological systems, dictating its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] This guide provides a comprehensive technical overview of this compound, a molecule of interest as a building block in synthetic chemistry. We will dissect its core properties, outline robust experimental protocols for their validation, and place these characteristics within the broader context of pharmaceutical research. The aim is not merely to present data, but to provide a causal understanding of why these properties matter and how they are reliably determined.[3][4]

Core Chemical Identity and Physicochemical Profile

This compound (CAS No: 597563-13-8) is a synthetic organic compound featuring a unique combination of a rigid cyclopropane ring, a substituted aromatic system, and a primary carboxamide functional group.[5][6][7] This structural arrangement imparts a specific set of properties crucial for its application and behavior.

The fundamental physicochemical parameters are summarized below. These values, a combination of data from chemical suppliers and computational predictions, form the foundational dataset for any research scientist working with this molecule.

| Property | Value | Source / Method |

| CAS Number | 597563-13-8 | [5][8][9][10] |

| Molecular Formula | C₁₀H₁₀BrNO | [5][7][8] |

| Molecular Weight | 240.10 g/mol | [6][7][8] |

| Exact Mass | 238.995 Da | [5] |

| Physical State | Solid | [9] |

| Appearance | Tan Solid | [9] |

| Purity | ≥96% (Typical Commercial Grade) | [6] |

| Calculated LogP (XLogP3) | 1.8 | [5] |

| Polar Surface Area (PSA) | 43.1 Ų | [5] |

| Melting Point | Data not readily available | [9] |

| Boiling Point | Data not readily available | [8][9] |

| Storage Conditions | Room Temperature | [6] |

Synthesis and Structural Context

Understanding the synthetic origin of a compound is paramount, as the route can influence the impurity profile, which in turn can affect experimental results. While multiple synthetic routes may exist, a common approach to building such scaffolds involves the cyclopropanation of a phenylacetonitrile derivative, followed by hydrolysis and amidation.[11]

A plausible synthetic pathway is outlined below. The choice of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is a key experimental detail, facilitating the reaction between the organic nitrile and the aqueous base.[11] The subsequent hydrolysis under acidic conditions and conversion to the amide are standard, robust transformations.

Caption: Plausible synthetic workflow for this compound.

Detailed Physicochemical Analysis

Lipophilicity and Solubility: The Balance for Biological Success

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical measure of a compound's affinity for lipid-like environments versus aqueous ones.[12] For this compound, the calculated XLogP3 value is 1.8.[5]

-

Expert Interpretation: A LogP value in the range of 1 to 3 is often considered a "sweet spot" in drug discovery. It suggests the molecule is lipophilic enough to permeate cell membranes but has sufficient aqueous solubility to be transported in the bloodstream. The bromophenyl group significantly contributes to the lipophilicity, while the primary amide provides a hydrophilic counterpoint.

Solubility is the capacity of a compound to dissolve in a solvent. While no specific quantitative data is available from the initial search, the presence of the amide group, which can act as both a hydrogen bond donor and acceptor, suggests at least moderate solubility in polar protic solvents. However, the aromatic ring and cyclopropane scaffold would limit its solubility in water. The interplay between lipophilicity and solubility is a central challenge in medicinal chemistry.[12]

Molecular Structure: Size, Rigidity, and Polarity

-

Cyclopropane Ring: This three-membered ring introduces significant rigidity and a unique three-dimensional character. Unlike flexible alkyl chains, its conformational freedom is highly restricted, which can be advantageous for locking in a specific orientation for binding to a biological target.

-

Bromophenyl Group: The bromine atom is a heavy halogen that increases molecular weight and van der Waals volume. It can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its role in ligand-protein binding.

-

Carboxamide Group: This is a key functional group. It is planar and contains a hydrogen bond donor (-NH₂) and a hydrogen bond acceptor (C=O). This duality makes it a privileged functional group in medicinal chemistry for interacting with biological targets.

-

Polar Surface Area (PSA): The calculated PSA is 43.1 Ų.[5] This value is a good predictor of a molecule's ability to permeate cell membranes. A PSA of less than 140 Ų is generally associated with good cell permeability, and a value below 60 Ų is often linked to the ability to cross the blood-brain barrier.

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for confirming the identity and purity of a synthetic compound. While specific spectra for this molecule were not found, a senior scientist can reliably predict the key features based on its structure.

-

¹H NMR Spectroscopy:

-

Cyclopropane Protons: The protons on the cyclopropane ring are expected to appear in the upfield region, typically between 0.5-1.5 ppm.[13] They will likely show complex splitting patterns (multiplets) due to geminal and cis/trans coupling.

-

Aromatic Protons: The four protons on the bromophenyl ring will appear in the aromatic region (7.0-8.0 ppm). Their splitting pattern will be characteristic of a 1,3-disubstituted benzene ring.

-

Amide Protons: The two protons of the -NH₂ group will appear as a broad singlet, typically in the range of 5.0-8.0 ppm, and its position can be highly dependent on solvent and concentration.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretching: Two characteristic sharp-to-medium peaks are expected around 3350 and 3180 cm⁻¹ for the symmetric and asymmetric stretching of the primary amide N-H bonds.

-

C=O Stretching (Amide I band): A strong, sharp absorption peak is expected around 1650-1680 cm⁻¹ for the carbonyl group.

-

N-H Bending (Amide II band): A peak around 1620-1650 cm⁻¹ is also characteristic of the N-H bend.

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

-

C-Br Stretching: A peak in the lower wavenumber region, typically 500-600 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion Peak: The key feature will be a pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ with nearly equal intensity (approximately 1:1 ratio). This is the classic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). The expected masses would be around m/z 239 and 241.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of the carboxamide group (-CONH₂) or cleavage of the cyclopropane ring.

-

Self-Validating Experimental Protocols

To ensure scientific integrity, predicted properties must be confirmed by robust experimental methods. The following protocols are standard in the field for determining core physicochemical properties.

Protocol 1: Melting Point Determination (Thiele Tube Method)

This method provides a sharp, reproducible melting point, which is a critical indicator of purity.

-

Preparation: Finely powder a small amount (2-3 mg) of dry this compound.

-

Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Assembly: Attach the capillary tube to a calibrated thermometer using a small rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Insert the assembly into a Thiele tube containing mineral oil, ensuring the oil level is above the sample but below the top of the tube.

-

Execution: Heat the side arm of the Thiele tube gently with a microburner. The convection currents of the oil will ensure uniform heating.

-

Observation: Record the temperature at which the sample first begins to melt (onset) and the temperature at which the last solid particle liquefies (completion). The melting point is reported as this range. A narrow range (<2 °C) indicates high purity.

Protocol 2: Kinetic Solubility Determination (Turbidimetric Assay)

This high-throughput method is widely used in early drug discovery to estimate aqueous solubility.[14]

-

Stock Solution: Prepare a 10 mM stock solution of the compound in 100% dimethyl sulfoxide (DMSO).

-

Assay Plate: In a 96-well microplate, add 198 µL of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer in each well, resulting in a final concentration of 100 µM with 1% DMSO. Mix thoroughly.

-

Incubation: Incubate the plate at room temperature for 2 hours to allow for precipitation to equilibrate.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

-

Analysis: Compare the reading to wells containing only buffer with 1% DMSO (clear) and a known insoluble compound (turbid). The point at which precipitation occurs relative to a standard curve provides the kinetic solubility value.

Protocol 3: LogP Determination (Shake-Flask Method)

This is the gold-standard method for measuring the octanol-water partition coefficient.[15]

-

System Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight.

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in the pre-saturated n-octanol to create a solution of known concentration.

-

Partitioning: Add a known volume of this octanol solution to an equal volume of the pre-saturated water in a separatory funnel.

-

Equilibration: Shake the funnel vigorously for 5-10 minutes to allow the compound to partition between the two phases. Let the funnel stand until the layers have completely separated.

-

Sampling & Analysis: Carefully collect a sample from both the aqueous and the octanol layers. Determine the concentration of the compound in each layer using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as: P = [Concentration in Octanol] / [Concentration in Water]. LogP is the base-10 logarithm of this value.

Caption: A standard experimental workflow for physicochemical property profiling.

Conclusion

This compound presents a well-defined physicochemical profile that makes it an interesting building block for further chemical exploration. Its calculated LogP of 1.8 and PSA of 43.1 Ų suggest a molecule with a good balance of lipophilicity and polarity, properties that are highly desirable in the development of orally bioavailable drugs. The rigid cyclopropane core and functional handles (amide and bromo-aromatic) provide clear vectors for synthetic modification. The protocols and predictive analyses outlined in this guide serve as a robust framework for any researcher aiming to utilize this compound, ensuring that subsequent studies are built upon a foundation of high-quality, well-understood data.

References

- Echemi. (n.d.). This compound.

- Sygnature Discovery. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- LabSolu. (n.d.). This compound.

- PharmaTutor. (2015, February 19). Importance of Physicochemical Properties In Drug Discovery.

- Kypreos, D. et al. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.

- Sinfoo Biotech. (n.d.). This compound,(CAS# 597563-13-8).

- BLDpharm. (n.d.). 2181495-06-5|1-(3-Bromophenyl)-N-methylcyclopropane-1-carboxamide.

- Arctom. (n.d.). CAS NO. 597563-13-8 | this compound.

- LookChem. (2023, December 13). What are the physicochemical properties of drug?.

- National Institutes of Health. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Latymer Upper School. (n.d.). 597563-13-8 | this compound.

- PubChem. (n.d.). 1-(3-Bromophenyl)cyclopropane-1-carbaldehyde.

- National Institutes of Health. (2019, September 15). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC.

- The Royal Society of Chemistry. (2023, February 3). Chapter 1: Physicochemical Properties.

- BLDpharm. (n.d.). 597563-13-8|this compound.

- PubChem. (n.d.). 1-Propanone, 1-(3-bromophenyl)-.

- Chemspace. (n.d.). This compound.

- Lipinski, C. A., et al. (n.d.). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.

- MDPI. (n.d.). New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- ChemicalBook. (n.d.). 1-Bromo-3-phenylpropane(637-59-2) 13C NMR spectrum.

- Stenutz. (n.d.). 1-(3-bromophenyl)propan-1-one.

- ChemBK. (n.d.). This compound.

- National Institutes of Health. (n.d.). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS.

- DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES.

- NIST. (n.d.). Cyclopropanecarboxamide. WebBook.

- Google Patents. (n.d.). Process for the preparation of cyclopropane carboxylic acids and esters.

- PubChem. (n.d.). N-(4-Bromophenyl)benzenepropanamide.

- BLDpharm. (n.d.). 143328-23-8|1-(3-Bromophenyl)cyclopentane-1-carboxylic acid.

- Wang, R., et al. (n.d.). One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information.

- Bio-Rad. (n.d.). Near IR Spectra Collection of Common Organic Compounds (High).

- Google Patents. (n.d.). CN107311838A - A kind of method of new synthesis Cyclopropyl Bromide.

- ResearchGate. (2025, August 5). Studies in Organic Mass Spectrometry III 1, 3‐Cyclohexanediones.

Sources

- 1. fiveable.me [fiveable.me]

- 2. What are the physicochemical properties of drug? [lookchem.com]

- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. labsolu.ca [labsolu.ca]

- 7. This compound,(CAS# 597563-13-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 8. arctomsci.com [arctomsci.com]

- 9. Latymer360 | Virtual tour generated by Panotour [latymer-upper.org]

- 10. 597563-13-8|this compound|BLD Pharm [bldpharm.com]

- 11. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. moglen.law.columbia.edu [moglen.law.columbia.edu]

- 15. books.rsc.org [books.rsc.org]

The Multifaceted Biological Activities of Bromophenyl Cyclopropane Derivatives: A Technical Guide

Introduction: The Structural Significance of Bromophenyl Cyclopropane Derivatives

In the landscape of medicinal chemistry and agrochemical research, the quest for novel molecular scaffolds that offer enhanced biological activity, favorable pharmacokinetic profiles, and robust intellectual property positions is perpetual. Among the myriad of structural motifs, the bromophenyl cyclopropane moiety has emerged as a privileged scaffold, demonstrating a remarkable versatility in biological applications. The incorporation of a bromine atom onto the phenyl ring significantly influences the lipophilicity, metabolic stability, and binding interactions of the molecule. Concurrently, the cyclopropane ring, a three-membered carbocycle, imparts a rigid conformation that can lock the molecule into a bioactive conformation, thereby enhancing its potency and selectivity for a specific biological target. This unique combination of a halogenated aromatic system and a strained cycloalkane has given rise to a diverse array of compounds with potent activities spanning from enzymatic inhibition and antimicrobial effects to insecticidal and herbicidal properties.

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will explore the core biological activities of bromophenyl cyclopropane derivatives. We will delve into the underlying mechanisms of action, present quantitative data to illustrate structure-activity relationships, and provide detailed experimental protocols for the evaluation of these compounds. The aim is to furnish a comprehensive resource that not only summarizes the current state of knowledge but also inspires future research and development in this exciting area of chemical biology.

I. Enzyme Inhibition: A Tale of Two Targets

Bromophenyl cyclopropane derivatives have demonstrated significant inhibitory activity against two key enzymes with broad physiological relevance: acetylcholinesterase and carbonic anhydrase.

A. Acetylcholinesterase Inhibition: Modulating Neurotransmission

Mechanism of Action: Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][2] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is a cornerstone in the symptomatic treatment of Alzheimer's disease and other neurodegenerative conditions.[1][3] Bromophenyl cyclopropane derivatives have been identified as effective inhibitors of AChE.[4] The inhibitory mechanism likely involves the interaction of the bromophenyl group with the peripheral anionic site (PAS) of the enzyme, while the cyclopropane moiety and other substituents can interact with the catalytic active site, leading to potent inhibition.[1]

Quantitative Data: Acetylcholinesterase Inhibition

| Compound Class | Specific Derivative | Target Enzyme | Ki (nM) | Reference |

| Bromophenol Cyclopropane Esters | 2-(4-bromophenyl)-3-methylcyclopropane-1-carboxylate derivative | Human Acetylcholinesterase (hAChE) | 159.6 ± 21.9 - 924.2 ± 104.8 | [4] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a colorimetric method for determining the acetylcholinesterase inhibitory activity of bromophenyl cyclopropane derivatives.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compounds (bromophenyl cyclopropane derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Donepezil)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare stock solutions of ATCI and DTNB in phosphate buffer.

-

Prepare serial dilutions of the test compounds and the positive control in phosphate buffer.

-

-

Assay in 96-well Plate:

-

To each well, add 25 µL of the test compound solution (or buffer for control).

-

Add 50 µL of DTNB solution to each well.

-

Add 25 µL of AChE solution to each well and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of ATCI solution to each well.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Take kinetic readings every minute for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Diagram: Acetylcholinesterase Inhibition Workflow

Caption: Workflow for acetylcholinesterase inhibition assay.

B. Carbonic Anhydrase Inhibition: A Diuretic and Anti-glaucoma Target

Mechanism of Action: Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] They are involved in various physiological processes, including pH regulation and fluid balance.[5] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma and edema.[5] Bromophenol derivatives incorporating a cyclopropane moiety have been identified as potent inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II).[4] The mechanism of inhibition involves the coordination of the inhibitor to the zinc ion in the enzyme's active site, displacing a water molecule/hydroxide ion and disrupting the catalytic cycle. The bromophenyl and cyclopropane groups contribute to the binding affinity and selectivity through interactions with amino acid residues in the active site.

Quantitative Data: Carbonic Anhydrase Inhibition

| Compound Class | Specific Derivative | Target Isoform | Ki (nM) | Reference |

| Bromophenol Cyclopropane Derivatives | Ester, alcohol, and acid derivatives | hCA I | 7.8 ± 0.9 - 58.3 ± 10.3 | [4] |

| Bromophenol Cyclopropane Derivatives | Ester, alcohol, and acid derivatives | hCA II | 43.1 ± 16.7 - 150.2 ± 24.1 | [4] |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay for screening inhibitors of carbonic anhydrase activity based on the hydrolysis of p-nitrophenyl acetate (p-NPA).

Materials:

-

Human carbonic anhydrase II (hCA II)

-

p-Nitrophenyl acetate (p-NPA) as the substrate

-

Tris-HCl buffer (pH 7.4)

-

Test compounds (bromophenyl cyclopropane derivatives) dissolved in DMSO

-

Positive control (e.g., Acetazolamide)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of hCA II in Tris-HCl buffer.

-

Prepare a stock solution of p-NPA in acetonitrile.

-

Prepare serial dilutions of the test compounds and positive control in buffer.

-

-

Assay in 96-well Plate:

-

Add 140 µL of Tris-HCl buffer to each well.

-

Add 20 µL of the test compound solution.

-

Add 20 µL of hCA II solution and pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of p-NPA solution.

-

-

Measurement:

-

Immediately measure the absorbance at 400 nm in kinetic mode for 10-20 minutes.

-

-

Data Analysis:

-

Determine the rate of p-nitrophenol formation.

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

Diagram: Carbonic Anhydrase Inhibition Mechanism

Caption: Inhibition of carbonic anhydrase by a bromophenyl cyclopropane derivative.

II. Antimicrobial Activity: Combating Pathogens

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Bromophenyl cyclopropane derivatives, particularly those with a carboxamide linkage, have shown promising activity against a range of bacteria and fungi.[6][7]

Mechanism of Action: The precise mechanism of antimicrobial action for bromophenyl cyclopropane carboxamides is not yet fully elucidated. However, it is hypothesized that these compounds may disrupt the bacterial cell membrane or interfere with essential metabolic pathways. For antifungal activity against Candida albicans, molecular docking studies suggest that some derivatives may bind to and inhibit the enzyme CYP51, which is crucial for ergosterol biosynthesis in fungi.[7]

Quantitative Data: Antimicrobial Activity

| Compound | Target Organism | MIC (µg/mL) | Reference |

| 1-Cyano-N-(4-bromophenyl)cyclopropanecarboxamide | Escherichia coli KARI | Strong and slow binding activity | [6] |

| 2-(2-Bromophenyl)-N-(aryl)cyclopropane-1-carboxamides | Staphylococcus aureus | 32 - 128 | [7] |

| 2-(2-Bromophenyl)-N-(aryl)cyclopropane-1-carboxamides | Escherichia coli | 32 - 128 | [7] |

| 2-(2-Bromophenyl)-N-(thiazol-2-yl)cyclopropane-1-carboxamide | Candida albicans | 16 - 64 | [7] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of bromophenyl cyclopropane derivatives against bacterial and fungal strains.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Test compounds dissolved in DMSO

-

Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Sterile 96-well microplates

-

Incubator

-

Microplate reader

Procedure:

-

Inoculum Preparation:

-

Grow the microbial strain overnight in the appropriate broth.

-

Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

-

Serial Dilution in 96-well Plate:

-

Perform a two-fold serial dilution of the test compounds and positive controls in the microplate with the appropriate broth.

-

-

Inoculation:

-

Add the standardized inoculum to each well.

-

-

Incubation:

-

Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth, which can be assessed visually or by measuring the optical density at 600 nm.

-

III. Agrochemical Applications: Protecting Crops

The unique structural features of cyclopropane-containing compounds have long been exploited in the agrochemical industry, particularly in the development of insecticides and herbicides.[8][9][10]

A. Insecticidal Activity: Targeting the Nervous System

Mechanism of Action: Many cyclopropane-containing insecticides, including the well-known pyrethroids, act as modulators of voltage-gated sodium channels in the nervous system of insects.[11][12][13] These channels are crucial for the generation and propagation of nerve impulses. By binding to the sodium channels, these compounds disrupt their normal function, leading to prolonged channel opening, hyperexcitation of the nervous system, paralysis, and ultimately, the death of the insect. The bromophenyl moiety can enhance the potency and modify the spectrum of activity of these insecticides.

Diagram: Sodium Channel Modulation by Insecticides

Caption: Mechanism of insecticidal action via sodium channel modulation.

B. Herbicidal Activity: Disrupting Amino Acid Synthesis

Mechanism of Action: Certain cyclopropane derivatives have been developed as herbicides that target essential biochemical pathways in plants. One such target is ketol-acid reductoisomerase (KARI), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[14] Inhibition of KARI leads to a deficiency in these essential amino acids, ultimately causing growth arrest and death of the plant. Cyclopropane-1,1-dicarboxylic acid analogues have been specifically designed as KARI inhibitors.[14] The bromophenyl group can be incorporated to improve the herbicidal efficacy and spectrum.

Experimental Protocol: Herbicidal Activity Bioassay

This protocol describes a simple bioassay to evaluate the herbicidal activity of bromophenyl cyclopropane derivatives on seed germination and seedling growth.

Materials:

-

Seeds of a model plant (e.g., lettuce, radish, or a target weed species)

-

Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO)

-

Petri dishes with filter paper

-

Growth chamber with controlled light and temperature

Procedure:

-

Treatment Application:

-

Place a sterile filter paper in each Petri dish.

-

Apply a known volume of the test compound solution at various concentrations to the filter paper and allow the solvent to evaporate.

-

-

Seed Planting:

-

Place a specific number of seeds (e.g., 10-20) on the treated filter paper.

-

-

Incubation:

-

Add a small amount of distilled water to moisten the filter paper.

-

Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for 7-14 days.

-

-

Evaluation:

-

Measure the percentage of seed germination.

-

Measure the root and shoot length of the seedlings.

-

Compare the results with a solvent-treated control to determine the herbicidal effect.

-

IV. Endothelin Receptor Antagonism: A Cardiovascular Target

Mechanism of Action: Endothelins are potent vasoconstrictor peptides that play a role in various cardiovascular diseases.[1] They exert their effects by binding to two receptor subtypes, ETA and ETB.[15] Antagonism of these receptors, particularly the ETA receptor, can lead to vasodilation and has therapeutic potential in conditions like pulmonary arterial hypertension.[1] While specific bromophenyl cyclopropane derivatives as endothelin receptor antagonists are not extensively documented in the readily available literature, the structural features are amenable to incorporation into known endothelin antagonist pharmacophores. For example, macitentan, an orally active dual endothelin receptor antagonist, contains a bromophenyl group. The rigid cyclopropane scaffold could be used to optimize the conformation of ligands for enhanced receptor binding.

Experimental Protocol: Endothelin Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for endothelin receptors.

Materials:

-

Cell membranes expressing human ETA or ETB receptors

-

Radiolabeled endothelin-1 ([¹²⁵I]-ET-1)

-

Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors)

-

Test compounds (bromophenyl cyclopropane derivatives)

-

Non-specific binding control (e.g., high concentration of unlabeled ET-1)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Assay Setup:

-

In a microplate, combine the cell membranes, [¹²⁵I]-ET-1, and varying concentrations of the test compound.

-

Include wells for total binding (no competitor) and non-specific binding.

-

-

Incubation:

-

Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters with cold assay buffer to remove unbound radioligand.

-

-

Counting:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the competitor concentration.

-

Conclusion: A Scaffold of Great Promise

The bromophenyl cyclopropane scaffold represents a versatile and powerful platform for the discovery and development of novel biologically active molecules. From the precise modulation of neurotransmitter levels through acetylcholinesterase inhibition to the disruption of essential microbial and plant biosynthetic pathways, and the potential for cardiovascular intervention via endothelin receptor antagonism, these derivatives have demonstrated a remarkable breadth of activity. The interplay between the electronic effects of the bromine substituent and the conformational constraints imposed by the cyclopropane ring provides a rich chemical space for optimization. The detailed experimental protocols provided in this guide offer a practical framework for researchers to explore and characterize the biological activities of their own novel bromophenyl cyclopropane derivatives. As our understanding of the intricate molecular interactions governing these activities deepens, we can anticipate the emergence of new and improved therapeutic agents and agrochemicals based on this promising structural motif.

References

- Xue, Y. L., Zhang, Y. G., & Liu, X. H. (2012). Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(4-bromophenyl)cyclopropanecarboxamide. Asian Journal of Chemistry, 24(7), 3016-3018.

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

- Boztas, M., Taslimi, P., Yavari, M. A., Gulcin, I., Sahin, E., & Menzek, A. (2019). Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. Bioorganic chemistry, 89, 103017.

- Min, L. J., Shen, Z. H., Bajsa-Hirschel, J., Cantrell, C. L., Han, L., Hua, X. W., Liu, X. H., & Duke, S. O. (2022). Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues. Pesticide biochemistry and physiology, 188, 105228.

- Salaün, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Topics in Current Chemistry, 207, 1-67.

- Li, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4085.

- Google Patents. (n.d.). US4303672A - Cyclopropanecarboxylate insecticides and/or acaricides exhibiting low toxicity to mammals and fish.

- Elliott, M., Farnham, A. W., Janes, N. F., Needham, P. H., & Pulman, D. A. (1968). Pyrethroid-like Biological Activity of Compounds Lacking Cyclopropane and Ester Groupings. Science, 161(3846), 1151–1153.

- Bettarini, F., et al. (2014). Polyenylcyclopropane carboxylic esters with high insecticidal activity. Pest management science, 70(11), 1736-1744.

- Wu-Wong, J. R., et al. (1998). Endothelins and endothelin receptor antagonists: binding to plasma proteins. Life sciences, 62(14), 1261-1273.

-

ResearchGate. (n.d.). Structures of the most active cyclopropane derivatives. Retrieved from [Link]

- Rauf, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4434.

- Chen, Y. H., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS omega, 9(4), 4867-4878.

- Li, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4085.

-

ResearchGate. (n.d.). Pharmacological features of ET receptor antagonists IC50, nM. Retrieved from [Link]

- Chen, Y. H., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS omega, 9(4), 4867-4878.

- Google Patents. (n.d.). EP0007154A1 - Process for the preparation of cyclopropane derivatives, intermediates in the synthesis of pyrethroid insecticides.

-

ResearchGate. (n.d.). Herbicidal activities of allelopathic and other compounds from Oryza sativa. Retrieved from [Link]

- Elliott, M., Farnham, A. W., Janes, N. F., Needham, P. H., & Pulman, D. A. (1973). Potent pyrethroid insecticides from modified cyclopropane acids.

-

Sci-Hub. (n.d.). Essential features for insecticidal activity in chrysanthemates and related cyclopropane esters. Retrieved from [Link]

- Sun, N. B., Lei, C., Jin, J. Z., & Ke, W. (2013). Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. Asian Journal of Chemistry, 25(10), 5555.

- Blass, B. E. (2012). Cyclopropyl-spiro-piperidines Useful as Sodium Channel Blockers: Patent Highlight. ACS medicinal chemistry letters, 3(9), 763–764.

-

ResearchGate. (n.d.). Selection of Endothelin Receptor Antagonists in the Treatment of Pulmonary Arterial Hypertension: A Comprehensive Narrative Review. Retrieved from [Link]

- Jiang, D., et al. (2020). Structural Advances in Voltage-Gated Sodium Channels. Frontiers in pharmacology, 11, 589863.

-

Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]

-

The Renal Patient Support Group (RPSG). (n.d.). Endothelin antagonists. Retrieved from [Link]

- Jeschke, P. (2017). Discovery and development of pyrethroid insecticides. Pest management science, 73(4), 699-713.

- Liang, S., et al. (2021). Anti-epileptic/pro-epileptic effects of sodium channel modulators from Buthus martensii Karsch. Sheng li xue bao : [Acta physiologica Sinica], 73(5), 795–805.

- Gaber, T. A. (2005). Clinical pharmacology of endothelin receptor antagonists used in the treatment of pulmonary arterial hypertension. British journal of clinical pharmacology, 60(5), 465-474.

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Cyclopropanation. Retrieved from [Link]

- Kalia, J., & Milescu, M. (2018).

-

ResearchGate. (n.d.). Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. Retrieved from [Link]

- Blass, B. E. (2017). Sodium Channel Blockers. ACS medicinal chemistry letters, 8(3), 281–282.

- Khan, N., et al. (2021). Bioherbicidal Activity and Metabolic Profiling of Potent Allelopathic Plant Fractions Against Major Weeds of Wheat—Way Forward to Lower the Risk of Synthetic Herbicides. Frontiers in plant science, 12, 732338.

Sources

- 1. Clinical pharmacology of endothelin receptor antagonists used in the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The pharmacology of voltage-gated sodium channel activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 9. Cyclopropanation - Wordpress [reagents.acsgcipr.org]

- 10. Frontiers | Structural Advances in Voltage-Gated Sodium Channels [frontiersin.org]

- 11. actaps.sinh.ac.cn [actaps.sinh.ac.cn]

- 12. Sodium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rpsg.org.uk [rpsg.org.uk]

- 15. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 1-(3-Bromophenyl)cyclopropane-1-carboxamide: A Technical Guide to Target Identification and Validation

Abstract

The relentless pursuit of novel chemical entities with therapeutic promise is a cornerstone of modern drug discovery. The compound 1-(3-Bromophenyl)cyclopropane-1-carboxamide, belonging to the esteemed class of cyclopropane carboxamides, represents a compelling yet underexplored molecule. The inherent structural rigidity and metabolic stability conferred by the cyclopropane ring, coupled with the versatile pharmacophoric features of the carboxamide group, suggest a high potential for specific and potent biological activity.[1][2] This in-depth technical guide provides a strategic roadmap for researchers and drug development professionals to systematically unravel the therapeutic targets of this compound. By integrating established principles of medicinal chemistry with cutting-edge experimental and computational methodologies, this whitepaper outlines a logical and efficient workflow, from broad-based phenotypic screening to definitive target deconvolution and validation.

Introduction: The Scientific Rationale for Investigating this compound

The cyclopropane motif is a privileged scaffold in medicinal chemistry, renowned for its ability to enhance key drug-like properties.[2][3] Its three-membered ring introduces conformational rigidity, which can lock a molecule into a bioactive conformation, thereby increasing binding potency and selectivity for its biological target.[1] Furthermore, the cyclopropane ring is metabolically robust, often improving the pharmacokinetic profile of a drug candidate.[1][2] When combined with a carboxamide moiety, a common hydrogen bonding donor and acceptor in drug-receptor interactions, the resulting scaffold holds significant promise for therapeutic intervention across a spectrum of diseases.

Derivatives of phenylcyclopropane carboxamide have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antidepressant, anti-arrhythmic, antitumor, antifungal, and antibacterial properties.[4] Notably, some compounds within this class have been shown to inhibit the proliferation of human myeloid leukaemia cell lines, suggesting a potential role in oncology.[4][5] Given this precedent, this compound (Figure 1) emerges as a prime candidate for a comprehensive target identification campaign. The presence of a bromine atom on the phenyl ring offers a handle for further chemical modification and structure-activity relationship (SAR) studies, enhancing its attractiveness as a lead compound.

Figure 1: Chemical Structure of this compound

Caption: The chemical structure of this compound.

This guide will delineate a multi-tiered strategy to identify the molecular targets of this compound, beginning with broad phenotypic screening and culminating in specific target validation and mechanism of action studies.

A Multi-Pronged Approach to Target Identification

A robust target identification strategy should be hypothesis-free at the outset, allowing the biological data to guide the investigation. We propose a parallel workflow that combines phenotypic screening with affinity-based and computational approaches.

Caption: A multi-pronged workflow for therapeutic target identification.

Tier 1: Phenotypic Screening to Uncover Biological Activity

The initial step is to cast a wide net to identify any discernible biological effects of this compound.

2.1.1. High-Content Imaging and Cell Viability Assays

-

Objective: To assess the compound's impact on cell health, morphology, and proliferation across a diverse panel of human cell lines.

-

Protocol:

-

Cell Line Panel: Utilize a panel of at least 60 human cancer cell lines (e.g., NCI-60) and representative normal cell lines (e.g., fibroblasts, epithelial cells).

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 1 nM to 100 µM) for 48-72 hours.

-

Viability Assay: Assess cell viability using a resazurin-based assay (e.g., alamarBlue™) or ATP-based assay (e.g., CellTiter-Glo®).

-

High-Content Imaging: In parallel, fix and stain cells with fluorescent dyes for nuclei (DAPI), actin cytoskeleton (phalloidin), and mitochondria (MitoTracker™). Acquire images using a high-content imaging system.

-

Data Analysis: Calculate IC50 values for each cell line. Analyze imaging data for changes in nuclear size and shape, cytoskeletal organization, and mitochondrial morphology.

-

2.1.2. Disease-Relevant In Vitro Models

Based on the known activities of related compounds, prioritize screening in models relevant to oncology, inflammation, and neurological disorders.

-

Oncology:

-

3D Spheroid Cultures: Evaluate the compound's ability to penetrate and kill tumor spheroids.

-

Colony Formation Assays: Assess the effect on the clonogenic survival of cancer cells.

-

-

Inflammation:

-

Neurological Disorders:

-

Enzyme Inhibition Assays: Screen for inhibition of acetylcholinesterase and carbonic anhydrase, as bromophenol derivatives with a cyclopropyl moiety have shown activity against these enzymes.[8]

-

Tier 2: Identifying Direct Binding Partners

Once a consistent and potent phenotype is observed, the next crucial step is to identify the direct molecular targets of the compound.

2.2.1. Affinity Chromatography-Mass Spectrometry

-

Objective: To isolate and identify proteins that directly bind to this compound.

-

Protocol:

-

Synthesis of an Affinity Probe: Synthesize a derivative of the compound with a linker and an immobilization tag (e.g., biotin or an alkyne for click chemistry). The bromine atom can be a suitable point for modification.

-

Immobilization: Covalently attach the affinity probe to a solid support (e.g., streptavidin beads or NHS-activated sepharose).

-

Cell Lysate Incubation: Incubate the affinity matrix with a cell lysate from a sensitive cell line.

-

Washing and Elution: Wash away non-specifically bound proteins. Elute specifically bound proteins using either the free compound or denaturing conditions.

-

Protein Identification: Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

2.2.2. Computational Target Prediction

-

Objective: To leverage the chemical structure of the compound to predict potential protein targets.

-

Protocol:

-

Database Searching: Use the 2D structure of this compound to search chemical databases (e.g., ChEMBL, PubChem) for structurally similar compounds with known biological targets.

-

Target Prediction Software: Employ computational tools such as PharmMapper, SuperPred, or SwissTargetPrediction. These algorithms generate a list of potential targets by comparing the compound's pharmacophore to a database of known protein binding sites.

-

Tier 3: Target Validation and Mechanism of Action Elucidation

The final and most critical phase is to rigorously validate the putative targets identified in Tier 2 and to elucidate the compound's mechanism of action.

Biochemical and Biophysical Assays

-

Objective: To confirm a direct and specific interaction between the compound and the candidate target protein.

-

Protocols:

-

Surface Plasmon Resonance (SPR): Quantify the binding affinity (KD) and kinetics (kon, koff) of the compound to the purified target protein.

-

Isothermal Titration Calorimetry (ITC): Determine the thermodynamic parameters of binding (ΔH, ΔS).

-

Enzyme Kinetics: If the target is an enzyme, perform kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

-

Cell-Based Target Engagement Assays

-

Objective: To demonstrate that the compound engages its target within a cellular context.

-

Protocols:

-

Cellular Thermal Shift Assay (CETSA): Assess target engagement by measuring the change in the thermal stability of the target protein in the presence of the compound.

-

Reporter Gene Assays: If the target is part of a signaling pathway, use a reporter gene to measure the downstream effects of target modulation.

-

Genetic Manipulation and Phenotypic Rescue

-

Objective: To establish a causal link between the target and the observed cellular phenotype.

-

Protocols:

-

Gene Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the target protein. If the cellular phenotype is recapitulated, it provides strong evidence for the target's involvement.

-

Overexpression/Rescue: In cells with reduced target expression, overexpress a wild-type or drug-resistant mutant of the target protein. A rescue of the phenotype further validates the target.

-

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise tabular format for easy comparison.

Table 1: Hypothetical Phenotypic Screening Results

| Cell Line | Tissue of Origin | IC50 (µM) | Key Morphological Changes |

| U937 | Leukemia | 2.5 | Apoptotic blebbing, nuclear condensation |

| MCF-7 | Breast Cancer | 15.8 | G2/M cell cycle arrest |

| A549 | Lung Cancer | > 50 | No significant effect |

| HFF-1 | Normal Fibroblast | > 100 | No significant effect |

Table 2: Hypothetical Target Validation Data

| Putative Target | Binding Affinity (KD) | Cellular Target Engagement (CETSA) | Phenotype Recapitulation (siRNA) |

| Kinase X | 250 nM (SPR) | Yes | Yes (Apoptosis) |

| Protein Y | 1.2 µM (ITC) | Yes | No |

| Enzyme Z | No detectable binding | No | No |

Conclusion and Future Directions

This technical guide provides a comprehensive and systematic framework for the elucidation of the therapeutic targets of this compound. By following this multi-tiered approach, researchers can efficiently progress from an uncharacterized small molecule to a lead compound with a well-defined mechanism of action. The identification of a validated target will pave the way for subsequent lead optimization, preclinical development, and ultimately, the potential for a novel therapeutic agent. The journey from a promising chemical scaffold to a life-changing medicine is arduous, but with a logical and scientifically rigorous approach, the therapeutic potential of compounds like this compound can be fully realized.

References

- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.).

- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules, 29(17), 4085.

- Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (2018). Chemistry – A European Journal, 24(59), 15879–15886.

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry, 59(18), 8323–8351. Retrieved from [Link]

-

New, simple and accessible method creates potency-increasing structure in drugs. (2023). Penn State News. Retrieved from [Link]

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2023). Heliyon, 9(2), e13111. Retrieved from [Link]

- Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(4-bromophenyl)cyclopropanecarboxamide. (2012). Asian Journal of Chemistry, 24(7), 3016-3018.

-

Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. (2022). International Journal of Molecular Sciences, 23(3), 1773. Retrieved from [Link]

-

Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. (2022). International Journal of Molecular Sciences, 23(3), 1773. Retrieved from [Link]

-

Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. (2019). Bioorganic Chemistry, 90, 103017. Retrieved from [Link]

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2023). Heliyon, 9(2), e13111. Retrieved from [Link]

- Synthesis and biological activity of novel dicyano-containning cyclopropane-1-carboxamides. (2015). Chinese Journal of Pesticide Science, 17(4), 419-426.

-

CAS NO. 597563-13-8 | this compound. (n.d.). Arctom. Retrieved from [Link]

-

Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues. (2022). Pesticide Biochemistry and Physiology, 187, 105228. Retrieved from [Link]

-

Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. (2022). European Journal of Medicinal Chemistry, 229, 114043. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(3-Bromophenyl)cyclopropane-1-carboxamide: A Comprehensive Technical Guide for its Role as a Bulk Drug Intermediate

Introduction: The Strategic Importance of a Unique Building Block

In the landscape of modern pharmaceutical synthesis, the strategic selection of intermediates is paramount to the efficiency, scalability, and economic viability of drug manufacturing. 1-(3-Bromophenyl)cyclopropane-1-carboxamide has emerged as a pivotal bulk drug intermediate, most notably in the synthesis of the poly (ADP-ribose) polymerase (PARP) inhibitor, Niraparib. This guide provides an in-depth technical overview of this intermediate, from its synthesis and characterization to its critical role in the production of life-saving therapeutics. The unique structural combination of a bromophenyl group and a cyclopropane carboxamide moiety makes this molecule a versatile synthon, offering a reactive handle for cross-coupling reactions while providing a rigid scaffold that can influence the pharmacological properties of the final active pharmaceutical ingredient (API).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, processing, and analysis.

| Property | Value | Source |

| CAS Number | 597563-13-8 | [1] |

| Molecular Formula | C₁₀H₁₀BrNO | [1] |

| Molecular Weight | 240.1 g/mol | [1] |

| Appearance | Off-white to white solid | |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |

Synthesis of this compound: A Two-Step Approach

The industrial-scale synthesis of this compound is typically achieved through a robust two-step process commencing from commercially available (3-bromophenyl)acetonitrile. This pathway involves a cyclopropanation reaction followed by the hydrolysis of the resulting nitrile.

Figure 1: Synthetic workflow for this compound.

Step 1: Synthesis of 1-(3-Bromophenyl)cyclopropanecarbonitrile

The initial step involves the α-alkylation of (3-bromophenyl)acetonitrile with 1,2-dibromoethane to form the cyclopropane ring. This reaction is typically carried out under phase-transfer catalysis conditions, which are well-suited for large-scale production due to their efficiency and mild reaction conditions.

Experimental Protocol:

-

To a stirred solution of (3-bromophenyl)acetonitrile and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable organic solvent (e.g., toluene or dichloromethane), add a concentrated aqueous solution of sodium hydroxide.

-

Add 1,2-dibromoethane dropwise to the reaction mixture while maintaining the temperature at a controlled level (e.g., 25-30 °C).

-

Stir the reaction mixture vigorously for a specified period (typically several hours) until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or HPLC).

-

Upon completion, separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude 1-(3-bromophenyl)cyclopropanecarbonitrile, which can be used in the next step with or without further purification.

Causality Behind Experimental Choices:

-

Phase-Transfer Catalyst: The use of a phase-transfer catalyst is crucial for bringing the water-soluble hydroxide ions into the organic phase to deprotonate the acetonitrile, facilitating the nucleophilic attack on 1,2-dibromoethane.

-

Sodium Hydroxide: A strong base is required to deprotonate the benzylic proton of the acetonitrile, which has a pKa of approximately 22.

-

1,2-Dibromoethane: This reagent serves as the two-carbon electrophile for the double alkylation, leading to the formation of the cyclopropane ring.

Step 2: Hydrolysis of 1-(3-Bromophenyl)cyclopropanecarbonitrile to this compound

The subsequent step is the hydrolysis of the nitrile group to a primary amide. This transformation can be achieved under either acidic or basic conditions. The choice of conditions can influence the reaction rate and the impurity profile.[2][3] Milder conditions are often preferred to prevent the over-hydrolysis of the amide to the corresponding carboxylic acid.[4][5]

Experimental Protocol (Acid-Catalyzed Hydrolysis):

-

Dissolve 1-(3-bromophenyl)cyclopropanecarbonitrile in a suitable solvent mixture, such as tert-butanol and a mineral acid (e.g., concentrated sulfuric acid or hydrochloric acid).[4]

-

Heat the reaction mixture to a moderate temperature (e.g., 40-50 °C) and stir for a defined period. The progress of the reaction should be monitored by HPLC or TLC.

-

After completion, cool the reaction mixture and carefully quench by adding it to ice-water.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to a pH of 7-8.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Causality Behind Experimental Choices:

-

Acid Catalysis: The acid protonates the nitrogen of the nitrile group, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[2]

-

tert-Butanol as Solvent: The use of a bulky alcohol like tert-butanol can help to moderate the reaction and prevent the over-hydrolysis of the amide to the carboxylic acid.[4]

Quality Control and Characterization

Rigorous quality control is essential to ensure the suitability of this compound as a bulk drug intermediate. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Figure 2: Quality control workflow for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the intermediate and for monitoring the progress of the synthesis. A well-developed reverse-phase HPLC method can effectively separate the starting materials, intermediates, the final product, and any potential impurities.

Exemplary HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | A suitable gradient from a higher aqueous composition to a higher organic composition. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at a suitable wavelength (e.g., 220 nm or 254 nm) |

| Injection Volume | 10 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural confirmation of this compound.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

Aromatic Protons: Signals in the range of δ 7.2-7.6 ppm. The splitting pattern will be characteristic of a 1,3-disubstituted benzene ring.

-

Amide Protons (-CONH₂): Two broad singlets, typically in the range of δ 5.5-7.0 ppm, due to the two non-equivalent protons.

-

Cyclopropane Protons (-CH₂-): Two sets of multiplets in the upfield region, typically between δ 1.0-1.8 ppm, corresponding to the diastereotopic methylene protons of the cyclopropane ring.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

-

Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 175-180 ppm.

-

Aromatic Carbons: Signals in the range of δ 120-145 ppm. The carbon attached to the bromine atom will be in the lower end of this range (around 122 ppm).

-

Quaternary Cyclopropane Carbon: A signal around δ 30-35 ppm.

-

Methylene Cyclopropane Carbons (-CH₂-): A signal in the upfield region, typically around δ 15-20 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected [M+H]⁺ ion would be at m/z 240.0 and 242.0 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom.

Safety, Handling, and Storage

General Safety and Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6][7][8]

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.[6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9]

Application in the Synthesis of Niraparib

The primary application of this compound is as a key starting material in the synthesis of Niraparib, a potent PARP inhibitor used in the treatment of certain types of cancer. The bromophenyl moiety of the intermediate serves as a crucial handle for a Suzuki coupling reaction, a powerful carbon-carbon bond-forming reaction, to introduce the indazole core of the Niraparib molecule.

The amide group, on the other hand, is a precursor to the amine functionality required for the final API structure. This is typically achieved through a Hofmann rearrangement or a similar transformation. The cyclopropane ring provides a rigid and conformationally constrained element to the final drug molecule, which can be critical for its binding to the target enzyme.

Conclusion

This compound is a well-defined and strategically important bulk drug intermediate. Its efficient and scalable synthesis, coupled with its versatile chemical functionality, makes it an invaluable building block in the pharmaceutical industry. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is essential for researchers, scientists, and drug development professionals involved in the manufacturing of Niraparib and other potential future therapeutics. The continued optimization of its synthesis and quality control will undoubtedly contribute to the more accessible and cost-effective production of these vital medicines.

References

-

The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Electronic supplementary information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041792). Retrieved from [Link]

-

Science.gov. (n.d.). hplc method development: Topics by Science.gov. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Development and validation of a single hplc method for the determination of thirteen pharmaceuticals. Retrieved from [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

-

Organic Syntheses. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 9 - Organic Syntheses Procedure. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]

-

MDPI. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Retrieved from [Link]

-

Organic Chemistry. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectrum of (A) borylated 1-bromo-3-phenylpropane(BBrPP, in CDCl 3.... Retrieved from [Link]

-

Cureus. (n.d.). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Retrieved from [Link]

- Google Patents. (n.d.). WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis.

-

Unknown. (n.d.). L. Martínková and A. B. Veselá The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Conversion of nitriles to amides. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Retrieved from [Link]

-

Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. moodle.tau.ac.il [moodle.tau.ac.il]

- 4. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]

- 5. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Solubility and stability of "1-(3-Bromophenyl)cyclopropane-1-carboxamide"

An In-depth Technical Guide to the Solubility and Stability of 1-(3-Bromophenyl)cyclopropane-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of the novel chemical entity, this compound. The strategic incorporation of unique chemical motifs like cyclopropane derivatives is of high interest in modern drug discovery due to advantages in molecular rigidity, metabolic stability, and receptor binding affinity[1]. As such, a thorough understanding of the physicochemical properties of this compound is paramount for its development as a potential therapeutic agent. This document outlines detailed, field-proven methodologies for determining aqueous and solvent solubility, as well as stability under various stress conditions, in alignment with the International Council for Harmonisation (ICH) guidelines. The protocols described herein are designed to establish a robust data package to inform formulation design, manufacturing processes, and regulatory submissions.

Introduction: The Significance of Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are critical determinants of a drug's bioavailability, manufacturability, and shelf-life. This compound, with its distinctive bromophenyl and cyclopropane moieties, presents a unique profile that necessitates a detailed investigation. The presence of the halogenated aromatic ring may influence its degradation pathways, particularly under photolytic stress[2]. This guide provides the experimental blueprint for elucidating these critical attributes.

The purpose of stability testing is to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of a variety of environmental factors such as temperature, humidity, and light[3][4]. These studies are essential to establish a re-test period for the drug substance or a shelf life for the drug product and recommended storage conditions[3][5].

Solubility Determination: A Multi-faceted Approach

The solubility of an active pharmaceutical ingredient (API) directly impacts its dissolution rate and, consequently, its absorption and bioavailability. We will explore both kinetic and thermodynamic solubility to gain a comprehensive understanding. A desirable solubility for drug discovery compounds is generally considered to be greater than 60 µg/mL[6].

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the propensity of a compound to precipitate from a supersaturated solution, typically upon addition of an aqueous buffer to a DMSO stock solution[6].

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well microplate, perform a serial dilution of the DMSO stock solution.

-

Aqueous Buffer Addition: Add phosphate-buffered saline (PBS), pH 7.4, to each well to achieve a final DMSO concentration of 1-2%.

-

Incubation: Incubate the plate at room temperature for 1-2 hours with gentle agitation.

-

Measurement: Measure the turbidity of each well using a nephelometer. The lowest concentration at which precipitation is observed is recorded as the kinetic solubility.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium saturation concentration of a compound in a given solvent system. This is a more time-intensive but also more accurate measure of solubility.

Experimental Protocol: Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing various aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) and relevant organic solvents (e.g., ethanol, propylene glycol, PEG 400).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, filter it, and determine the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Data Presentation: Solubility Profile of this compound

| Solvent System | Temperature (°C) | Solubility (µg/mL) |

| pH 2.0 Buffer | 25 | [Data to be determined] |

| pH 4.5 Buffer | 25 | [Data to be determined] |

| pH 6.8 Buffer | 25 | [Data to be determined] |

| pH 7.4 Buffer | 25 | [Data to be determined] |

| Water | 25 | [Data to be determined] |

| Ethanol | 25 | [Data to be determined] |

| Propylene Glycol | 25 | [Data to be determined] |

| PEG 400 | 25 | [Data to be determined] |

| pH 7.4 Buffer | 37 | [Data to be determined] |

Stability Assessment and Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods[7]. These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing[7]. The ICH guideline Q1A(R2) provides a framework for these studies[3][8].

Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies.

Development of a Stability-Indicating HPLC Method